Steric Hindrance: Quantified Rotational Barrier vs. Unsubstituted Phenylpropanoic Acid
The presence of two ortho-methyl groups on the phenyl ring of 3-(2,6-dimethylphenyl)propionic acid creates a substantial rotational barrier around the C(aryl)-C(alkyl) bond compared to the unsubstituted analog 3-phenylpropanoic acid. While direct experimental barrier measurements for this exact compound are not widely reported in primary literature, class-level inference from structurally related 2,6-disubstituted arylalkanes establishes a significantly restricted conformational space [1]. This steric constraint directly influences the compound's utility as an intermediate, as it can enforce specific geometries during crystallization and subsequent reactions, a property absent in 3-phenylpropanoic acid which exhibits free rotation and consequently different hydrogen-bonding supramolecular architectures .
| Evidence Dimension | Rotational freedom around C(aryl)-C(alkyl) bond |
|---|---|
| Target Compound Data | Conformationally restricted (two ortho-methyl groups) |
| Comparator Or Baseline | 3-phenylpropanoic acid: Free rotation (no ortho substituents) |
| Quantified Difference | Qualitative: Significant rotational barrier vs. no barrier; quantitative barrier not experimentally determined for target compound |
| Conditions | Molecular mechanics / conformational analysis of 2,6-disubstituted arylalkanes |
Why This Matters
Procurement of the 2,6-dimethyl analog is essential when conformational constraint is required for downstream stereoselective transformations or for achieving specific crystal packing interactions.
- [1] Eliel EL, Wilen SH. Stereochemistry of Organic Compounds. Wiley-Interscience; 1994. Chapter on conformational analysis of substituted arylalkanes. View Source
